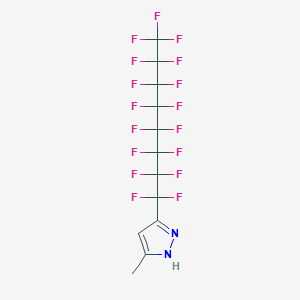

5-Methyl-3-(perfluorooctyl)pyrazole

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Fluorinated heterocycles are a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov The introduction of fluorine atoms into a heterocyclic ring can dramatically alter a molecule's physical, chemical, and biological characteristics. This is attributed to fluorine's high electronegativity and small size, which result in strong carbon-fluorine bonds and unique electronic effects. These properties can enhance metabolic stability, lipophilicity, and bioavailability, making fluorinated heterocycles particularly valuable in the development of novel therapeutic agents. tandfonline.com In materials science, these compounds are utilized for their distinct optical, electrical, and thermal properties, finding use in applications such as OLEDs and liquid crystals.

The Pyrazole (B372694) Scaffold as a Versatile Platform in Organic and Medicinal Chemistry Beyond Biological Applications

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a remarkably versatile scaffold in organic synthesis. researchgate.netnih.gov Its aromatic nature and the presence of both acidic and basic nitrogen atoms allow for a wide range of chemical transformations. nih.govmdpi.com Pyrazoles can act as both nucleophiles and electrophiles, making them valuable intermediates in the construction of more complex molecular architectures. nih.gov This reactivity has been harnessed in coordination chemistry and for the development of novel materials. researchgate.net The ability to readily functionalize the pyrazole ring at various positions allows for the fine-tuning of its properties for specific applications. mdpi.com

Unique Chemical and Stereoelectronic Characteristics Conferred by Perfluoroalkyl Substitution on Pyrazole Systems

The incorporation of a perfluoroalkyl group, such as the perfluorooctyl chain in 5-Methyl-3-(perfluorooctyl)pyrazole, imparts significant and unique characteristics to the pyrazole ring. The high electronegativity of the fluorine atoms in the perfluoroalkyl chain creates a strong electron-withdrawing effect. This influences the electron density of the pyrazole ring, affecting its reactivity and the acidity of the N-H proton. rroij.com

This substitution can profoundly alter the molecule's lipophilicity and surface activity. While hydrocarbon chains are lipophilic, perfluoroalkyl chains are both lipophobic and hydrophobic, leading to unusual solubility and partitioning behavior. This property is of particular interest in materials science for creating surfaces with low energy and non-stick properties. The rigid and bulky nature of the perfluoroalkyl group can also introduce specific steric constraints, influencing the conformation of the molecule and its interactions with other species.

Overview of Current Research Trajectories for this compound and Related Analogs in Academic Literature

While specific research on this compound is not extensively documented in readily available literature, the broader field of fluorinated pyrazoles is an area of active investigation. nih.gov Research efforts are largely focused on the synthesis of novel fluorinated pyrazole derivatives and the exploration of their properties for various applications. nih.govmdpi.com A significant portion of this research is directed towards medicinal and agrochemical applications, leveraging the unique properties imparted by fluorine substitution. rroij.comnih.gov

Synthetic methodologies often involve the condensation of perfluoroalkylated 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com Another common approach is the use of already fluorinated building blocks in cyclization reactions. mdpi.com The development of efficient and regioselective methods for the synthesis of these compounds remains a key challenge and an active area of research. mdpi.com Investigations into the physical and chemical properties of these analogs, including their reactivity, spectroscopic characteristics, and potential as building blocks for more complex systems, are also ongoing.

Interactive Data Table: Properties of Pyrazole

| Property | Value |

| Molecular Formula | C3H4N2 |

| Molar Mass | 68.079 g·mol−1 |

| Melting Point | 66 to 70 °C |

| Boiling Point | 186 to 188 °C |

| Basicity (pKb) | 11.5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F17N2/c1-3-2-4(31-30-3)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAFDXWUOUYUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F17N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379987 | |

| Record name | 3-(heptadecafluorooctyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243659-12-3 | |

| Record name | 3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)-5-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243659-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(heptadecafluorooctyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methyl 3 Perfluorooctyl Pyrazole and Its Analogs

Regioselective Synthesis Strategies for Perfluoroalkylated Pyrazoles

The precise control of substituent placement on the pyrazole (B372694) ring is crucial for tailoring the molecule's properties. Regioselective synthesis ensures the desired isomer is formed, which is particularly important for perfluoroalkylated pyrazoles where different regioisomers can exhibit vastly different activities.

Cyclocondensation Approaches with Perfluoroalkyl-Containing Building Blocks

A primary and classical method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, often referred to as the Knorr synthesis. beilstein-journals.orgnih.gov For the synthesis of perfluoroalkylated pyrazoles, this involves using a 1,3-dicarbonyl compound bearing a perfluoroalkyl group. The regioselectivity of this reaction can be an issue, especially when using substituted hydrazines like methylhydrazine, which can lead to a mixture of two regioisomers. nih.gov

To achieve regioselectivity, one approach is the in-situ generation of 1,3-diketones from enolates and carboxylic acid chlorides, followed by a consecutive multicomponent reaction with hydrazines. beilstein-journals.orgnih.gov The choice of base, such as lithium hexamethyldisilazide (LiHMDS), can be critical to prevent further acylation of the newly formed 1,3-diketone. nih.gov Another strategy involves the use of fluorinated β-ketoesters, which can be reacted with hydrazines to regioselectively form 5-fluoroalkylpyrazoles. beilstein-journals.org

A notable development is the condensation of perfluoroalkylated enones with hydrazine, which provides access to pyrazoles with a substituent at the 5-position. mdpi.com Furthermore, a two-step process starting from aliphatic aldehydes has been reported. nih.govresearchgate.net In this method, a photocatalytic perfluoroalkenylation of the aldehyde forms a perfluoroalkylated enal, which then undergoes cyclization with hydrazine hydrate (B1144303) at elevated temperatures to yield 3,4-substituted perfluoroalkylated pyrazoles. nih.govresearchgate.net

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Aliphatic Aldehydes | 1. Perfluoroalkyl iodide, photocatalyst, organocatalyst; 2. Hydrazine hydrate | 3,4-substituted perfluoroalkylated pyrazoles | 64-84 | nih.govresearchgate.net |

| Fluorinated/Perfluorinated Enones | Hydrazine | 5-substituted fluorinated pyrazoles | N/A | mdpi.com |

| 1,3-Dicarbonyl Compounds | Hydrazines | Perfluoroalkylated Pyrazoles | Good to Excellent | beilstein-journals.orgnih.gov |

[3+2] Cycloaddition Reactions in Perfluoropyrazole Formation

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings like pyrazoles. mdpi.comnih.gov This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For perfluoropyrazole synthesis, this often entails using a fluorinated component as either the dipole or the dipolarophile.

One common strategy is the reaction of fluorinated enones with diazo compounds. mdpi.com Another method involves the use of in situ generated nitrile imines from hydrazonyl chlorides, which then react with a suitable dipolarophile. acs.orgmdpi.comorganic-chemistry.org For instance, the reaction of trifluoroacetonitrile (B1584977) imines with enones leads to the formation of trans-configured 5-acyl-pyrazolines in a highly regio- and diastereoselective manner, which can then be aromatized. acs.org

The cycloaddition of hydrazonyl chlorides with 2-bromo-3,3,3-trifluoropropene (BTP), an industrial feedstock, provides a catalyst-free and operationally simple route to 5-trifluoromethylpyrazoles with high yields and a broad substrate scope. organic-chemistry.org Additionally, an organocatalytic inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates has been developed, offering a highly modular and regioselective synthesis of pyrazoles. sci-hub.senih.gov

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Hydrazonyl Chlorides | 2-Bromo-3,3,3-trifluoropropene (BTP) | Catalyst-free, mild conditions | 5-Trifluoromethylpyrazoles | organic-chemistry.org |

| Trifluoroacetonitrile Imines | Enones | N/A | trans-5-Acyl-pyrazolines | acs.org |

| Diazoacetates | Carbonyl Compounds | Secondary amines (organocatalyst) | Substituted pyrazoles | sci-hub.senih.gov |

Transition Metal-Catalyzed and Organocatalyzed Routes to Perfluoropyrazoles

Transition metal catalysis and organocatalysis have emerged as powerful strategies for the synthesis of perfluoropyrazoles, often providing milder reaction conditions and improved selectivity. nih.govresearchgate.netrsc.orgnih.gov

A photocatalytic method utilizing triphenylphosphine (B44618) and an imidazolidinone organocatalyst enables the α-perfluoroalkenylation of aldehydes, which are precursors to perfluoroalkylated pyrazoles. nih.govresearchgate.net This metal-free approach is operationally simple and avoids heavy metal waste. nih.govresearchgate.net

Transition metals are also employed to facilitate cycloaddition reactions. For example, a copper-promoted cycloaddition between diazocarbonyl compounds and alkynes has been reported. sci-hub.se Lewis acids can also be used to lower the LUMO of the alkyne dipolarophiles in [3+2] cycloaddition reactions. sci-hub.seresearchgate.net

An efficient BF3·Et2O-catalyzed intramolecular [3+2] cycloaddition of tosylhydrazone with an alkyne has been developed for the synthesis of dihydrobenzopyrano[3,4-c]pyrazoles. rsc.org Organocatalysis has also been successfully applied in the inverse-electron-demand [3+2] cycloaddition of diazoacetates and carbonyl compounds, using secondary amines as "green promoters" to achieve high regioselectivity. sci-hub.senih.gov

Novel Derivatization Pathways for the Pyrazole Core

Further modification of the pyrazole ring and its substituents allows for the fine-tuning of the molecule's properties and the creation of diverse analog libraries.

Functionalization of Pyrazole N-H and C-H Bonds

Direct functionalization of the pyrazole N-H and C-H bonds offers an efficient way to introduce new substituents without the need for pre-functionalized starting materials. rsc.orgnih.govnih.gov

The N-H bond of the pyrazole can be readily alkylated or arylated. For instance, treatment of 4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one with benzyl (B1604629) chloride leads to N-benzylation. researchgate.net

Direct C-H functionalization, particularly C-H arylation, has become a powerful tool for synthesizing complex pyrazole derivatives. nih.gov This approach allows for the sequential and regioselective introduction of aryl groups at specific positions on the pyrazole nucleus. nih.gov The use of a removable directing group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can facilitate the regiocontrolled functionalization of all positions on the pyrazole ring. nih.gov

Furthermore, direct oxidative C-H bond amination of imidazopyridines with pyrazole has been achieved using K2S2O8 as a promoter in water, providing a metal-free method for C-N bond formation. researchgate.net Electrophilic thio- and selenocyanation of the pyrazole skeleton at the C-4 position can be achieved using PhICl2 as a hypervalent iodine oxidant with NH4SCN or KSeCN. beilstein-journals.org

| Functionalization Type | Reagents | Position | Reference |

| N-Alkylation | Benzyl chloride | N1 | researchgate.net |

| C-H Arylation | ArBr, Pd(OAc)2 | C3, C5 | nih.gov |

| C-H Amination | K2S2O8 | C4 | researchgate.net |

| C-H Thio/Selenocyanation | PhICl2, NH4SCN/KSeCN | C4 | beilstein-journals.org |

Strategic Modification of the 5-Methyl and Perfluorooctyl Substituents

While direct modification of the highly stable perfluorooctyl chain is challenging, the 5-methyl group offers a handle for further derivatization. For example, the methyl group of 5-methyl-pyrazol-3-one can be involved in condensation reactions with aromatic aldehydes to form 4-benzylidene derivatives. researchgate.netresearchgate.netjmchemsci.com

The perfluoroalkyl group itself is typically introduced using a building block that already contains the desired chain length. Varying the perfluoroalkyl iodide used in the initial synthetic steps allows for the introduction of different perfluoroalkyl chains. mdpi.comnih.gov Research has shown that varying the perfluoroalkyl chain length can influence the reaction yield, with shorter chains sometimes leading to higher yields. mdpi.com

It is also possible to modify other substituents on the pyrazole ring that have been introduced through the synthetic strategies described above. For example, an acyl group introduced at the 5-position can be removed through a deacylative oxidation process. acs.org Similarly, other functional groups on the pyrazole ring or its substituents can be transformed. For instance, a chloro substituent can be displaced via Suzuki-Miyaura cross-coupling to introduce new C-C bonds. mdpi.com

Exploration of Green Chemistry Principles in Perfluoropyrazole Synthesis

The growing emphasis on sustainable industrial processes has spurred research into the application of green chemistry principles for the synthesis of fluorinated pyrazoles, including 5-Methyl-3-(perfluorooctyl)pyrazole and its analogs. This section explores methodologies that aim to reduce the environmental impact of synthesis through the use of alternative reaction media and the development of sustainable catalysts.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free and aqueous reaction conditions is a cornerstone of green chemistry, and these principles have been increasingly applied to the synthesis of pyrazole derivatives.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplified procedures. nih.gov In the context of pyrazole synthesis, these reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid catalyst. This mechanical activation can lead to high yields in shorter reaction times compared to conventional solvent-based methods. nih.gov For instance, a study on the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) demonstrated an efficient one-pot, solvent-free approach using a silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) catalyst. nih.gov The reaction, proceeding via a tandem Knoevenagel–Michael reaction, achieved high yields (up to 98%) at 80 °C within 20 minutes. nih.gov While this example does not produce a perfluorinated compound, the methodology highlights a viable green route that could be adapted for the synthesis of this compound. The high temperatures often required for solvent-free reactions can be a limitation, but the development of more efficient catalysts can mitigate this issue. researchgate.net

Aqueous Reaction Conditions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net The synthesis of pyrazole derivatives in aqueous media has been shown to be a highly effective and environmentally benign strategy. researchgate.net For example, the synthesis of pyranopyrazoles has been successfully carried out in water using ammonium (B1175870) chloride as a cost-effective and green catalyst. researchgate.net Another approach utilized a homogenous catalytic system of FeCl3/PVP in a water/PEG-400 mixture for the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles, achieving yields up to 97%. mdpi.com The use of water as a solvent not only reduces the environmental footprint but can also enhance reaction rates and selectivity due to hydrophobic effects.

| Reaction Type | Catalyst | Solvent | Key Advantages |

| Knoevenagel–Michael | SBPASA | Solvent-free | High yields, short reaction time, catalyst recyclability. nih.gov |

| Four-component condensation | Ammonium chloride | Water | Environmentally benign, cost-effective catalyst. researchgate.net |

| Cyclocondensation | FeCl3/PVP | Water/PEG-400 | High yields, homogenous catalysis. mdpi.com |

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a critical aspect of green chemistry, aiming to improve atom economy and reduce waste. nih.gov In the synthesis of pyrazoles, significant progress has been made in creating sustainable catalytic systems.

Heterogeneous Catalysts:

Heterogeneous catalysts are preferred in green synthesis due to their ease of separation from the reaction mixture and potential for reuse, which simplifies product purification and reduces waste. nih.gov A variety of heterogeneous catalysts have been explored for pyrazole synthesis. For instance, a silica-supported N-(propylaminobenzene)sulfonic acid (SBPASA) catalyst has been shown to be highly effective and recyclable for up to six cycles without a significant loss in activity. nih.gov Other examples include the use of ceria-doped zirconia (CeO2/ZrO2) and yttrium iron garnet (Y3Fe5O12; YIG) nanocatalysts for the synthesis of pyranopyrazoles, demonstrating high yields and catalyst reusability. encyclopedia.pub

Nanocatalysts:

Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and selectivity. nih.gov In pyrazole synthesis, magnetic nanocatalysts such as Fe3O4@SiO2-EP-NH-HPA have been developed, allowing for easy recovery using an external magnet and reuse for multiple reaction cycles with minimal loss of efficiency. nih.gov These catalysts have been successfully employed in the four-component synthesis of pyrano[2,3-c]pyrazole scaffolds in water at room temperature, affording excellent yields in a short time. nih.gov

Green Catalysts:

The term "green catalyst" often refers to catalysts that are derived from renewable resources, are non-toxic, and are biodegradable. Ammonium chloride is a simple, inexpensive, and non-toxic salt that has been effectively used as a catalyst in the aqueous synthesis of pyranopyrazoles. researchgate.netjetir.org The use of such catalysts aligns with the principles of green chemistry by minimizing the use of hazardous substances. jetir.org

| Catalyst Type | Example | Key Features | Application in Pyrazole Synthesis |

| Heterogeneous Catalyst | Silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) | Recyclable, high surface area. nih.gov | Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). nih.gov |

| Nanocatalyst | Yttrium iron garnet (Y3Fe5O12; YIG) | High efficiency, recyclable. encyclopedia.pub | Synthesis of pyranopyrazoles under solvent-free conditions. encyclopedia.pub |

| Green Catalyst | Ammonium chloride | Inexpensive, non-toxic, readily available. researchgate.netjetir.org | Four-component condensation for pyranopyrazole synthesis in water. researchgate.net |

Mechanistic Elucidation of Reactions Involving 5 Methyl 3 Perfluorooctyl Pyrazole

Investigation of Reaction Mechanisms in Pyrazole (B372694) Ring Formation

The formation of the 5-methyl-3-(perfluorooctyl)pyrazole ring likely proceeds through a (3+2) cyclocondensation reaction, a common and versatile method for constructing pyrazole rings. beilstein-journals.org This typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.

A plausible synthetic route involves the condensation of a perfluorinated β-diketone, specifically 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-heptadecafluoro-undecane-2,4-dione, with hydrazine hydrate (B1144303). The reaction mechanism can be broken down into the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the β-diketone. This forms a carbinolamine intermediate.

Dehydration: The carbinolamine intermediate readily undergoes dehydration to form a hydrazone.

Intramolecular Cyclization: The remaining free amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon. This cyclization step leads to the formation of a five-membered dihydropyrazole ring.

Aromatization: The dihydropyrazole intermediate subsequently eliminates a molecule of water to achieve the stable aromatic pyrazole ring.

The regioselectivity of this reaction, which determines the final positions of the methyl and perfluorooctyl groups, is governed by the relative electrophilicity of the two carbonyl carbons in the starting β-diketone. The strong electron-withdrawing nature of the perfluorooctyl group significantly increases the electrophilicity of the adjacent carbonyl carbon, making it the preferential site for the initial nucleophilic attack by hydrazine. This directs the formation to yield this compound rather than the 3-methyl-5-(perfluorooctyl)pyrazole isomer.

An alternative approach for the pyrazole ring formation is through a (3+2) cycloaddition reaction between a nitrile imine, generated in situ, and an appropriately substituted alkyne. researchgate.net

Detailed Studies of Perfluoroalkyl Group Introduction and Chemical Reactivity

The introduction of the perfluorooctyl group is a critical step that defines the properties of the final molecule. This can be achieved either by starting with a perfluoroalkyl-containing building block, as described above, or by direct perfluoroalkylation of a pre-formed pyrazole ring.

Direct perfluoroalkylation methods often involve the generation of perfluoroalkyl radicals from precursors like perfluoroalkyl iodides under photocatalytic conditions. researchgate.netmdpi.com These highly reactive radicals can then be directed to attack the pyrazole nucleus. The regioselectivity of this addition is influenced by the electronic properties of the pyrazole ring and the reaction conditions.

The presence of the perfluorooctyl group imparts significant changes to the chemical reactivity of the pyrazole ring:

Increased Acidity: The strong electron-withdrawing inductive effect of the C8F17 group increases the acidity of the N-H proton of the pyrazole ring, making it more susceptible to deprotonation. nih.gov

Steric Hindrance: The bulky nature of the perfluorooctyl group can provide steric shielding around the 3-position of the pyrazole ring, influencing the approach of reactants and potentially directing reactions to other positions.

Lipophilicity: The perfluorooctyl chain significantly increases the lipophilicity of the molecule, affecting its solubility and interaction with nonpolar environments.

Role of Catalysts and Reaction Conditions in Directing Selectivity and Reaction Pathways

The synthesis of this compound can be significantly influenced by the choice of catalysts and reaction conditions, which play a crucial role in directing both the regioselectivity of the ring formation and the efficiency of the reaction.

In the context of the (3+2) cyclocondensation reaction, the choice of solvent and the use of an acid or base catalyst can affect the rate of the reaction and the stability of the intermediates. For instance, carrying out the reaction in ethanol (B145695) at elevated temperatures is a common practice. mdpi.com

For syntheses involving direct perfluoroalkylation, photocatalysts are often employed. researchgate.netmdpi.com These catalysts, upon irradiation with light, can initiate the formation of perfluoroalkyl radicals from suitable precursors. The type of photocatalyst, the wavelength of light used, and the presence of additives can all influence the efficiency and selectivity of the perfluoroalkylation step.

Furthermore, in reactions involving the functionalization of the pre-formed this compound, catalysts can be used to direct the substitution to a specific position. For example, transition metal catalysts are widely used in cross-coupling reactions to introduce new substituents at various positions on the pyrazole ring. organic-chemistry.org The choice of the metal (e.g., palladium, copper) and the ligands can determine the outcome of these reactions.

The following table summarizes the potential role of catalysts and conditions in the synthesis of this compound:

| Reaction Type | Catalyst/Condition | Role |

| Pyrazole Ring Formation (Condensation) | Acid or Base Catalyst | To facilitate the nucleophilic attack and dehydration steps. |

| Elevated Temperature | To increase the reaction rate. | |

| Direct Perfluoroalkylation | Photocatalyst (e.g., triphenylphosphine) | To generate perfluoroalkyl radicals from precursors. mdpi.com |

| Light Irradiation (e.g., blue light) | To activate the photocatalyst. mdpi.com | |

| Ring Functionalization (e.g., Cross-Coupling) | Transition Metal Catalyst (e.g., Pd, Cu) | To facilitate the formation of new C-C or C-N bonds at specific positions on the pyrazole ring. |

| Ligands | To modulate the reactivity and selectivity of the metal catalyst. |

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Characterization

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate details of reaction mechanisms involving this compound. researchgate.neteurasianjournals.com These computational methods allow for the in-silico investigation of reaction pathways, the characterization of transition states, and the prediction of reaction kinetics and thermodynamics.

For the pyrazole ring formation, quantum chemical calculations can be employed to:

Model the Reaction Pathway: By calculating the energies of reactants, intermediates, transition states, and products, the entire reaction coordinate can be mapped out. This helps in identifying the most plausible reaction mechanism and any potential side reactions.

Characterize Transition States: The geometry and energy of the transition states for the key steps, such as the initial nucleophilic attack and the intramolecular cyclization, can be determined. This provides insights into the factors that control the rate of the reaction.

Explain Regioselectivity: By comparing the activation energies for the formation of the two possible regioisomers (this compound and 3-methyl-5-(perfluorooctyl)pyrazole), the observed regioselectivity can be rationalized. These calculations can quantify the electronic effects of the methyl and perfluorooctyl substituents on the reactivity of the carbonyl groups in the starting β-diketone.

In the study of the reactivity of the final pyrazole product, quantum chemical calculations can be used to:

Predict Sites of Reactivity: By calculating molecular properties such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO), the most likely sites for electrophilic and nucleophilic attack on the pyrazole ring can be identified.

Analyze the Influence of the Perfluorooctyl Group: The electronic and steric effects of the perfluorooctyl group on the geometry and electronic structure of the pyrazole ring can be quantified. This helps in understanding how this substituent modulates the reactivity of the molecule.

The insights gained from such theoretical studies are invaluable for the rational design of synthetic routes and for predicting the chemical behavior of this compound in various chemical transformations.

Structure Activity/property Relationships Sar/spr in Perfluorooctyl Pyrazole Systems

Influence of the Perfluorooctyl Moiety on Electronic and Steric Properties of the Pyrazole (B372694)

The introduction of a perfluorooctyl group significantly alters the electronic and steric landscape of the pyrazole ring.

Steric Properties: The perfluorooctyl moiety is a bulky substituent. dur.ac.uk Its presence creates significant steric hindrance around the 3-position of the pyrazole ring. This steric bulk can influence the regioselectivity of reactions, directing incoming reagents to less hindered positions on the pyrazole ring. libretexts.org The size of the perfluorooctyl group can also impact the conformation of the molecule and its ability to interact with other molecules or biological targets.

Impact of Fluorine Substitution on Molecular Interactions and Recognition Principles

The extensive fluorination of the alkyl chain dramatically influences how the molecule interacts with its environment at a molecular level.

Fluorine atoms can participate in weak hydrogen bonds, acting as hydrogen bond acceptors. olemiss.edu This capability, coupled with the hydrophobic nature of the perfluorinated chain, creates an amphiphilic character that can drive self-assembly and influence binding to biological targets. olemiss.edu The replacement of hydrogen with fluorine, which is of a similar size, can lead to bioisosteric replacements that enhance binding to target proteins. olemiss.edu Perfluorination has been shown to reinforce van der Waals interactions with some molecules. nih.gov

Rational Design Principles for Modulating Physicochemical Characteristics

The physicochemical properties of 5-Methyl-3-(perfluorooctyl)pyrazole can be rationally modulated by strategic chemical modifications.

Interactive Table: Physicochemical Property Modulation

| Property | Modifying Factor | Effect |

|---|---|---|

| Lipophilicity | Length of perfluoroalkyl chain | Longer chain increases lipophilicity |

| Degree of fluorination | Higher fluorination increases lipophilicity | |

| Dipole Moment | Substitution on pyrazole ring | Can increase or decrease overall dipole moment |

Computational and Theoretical Insights into Structure-Property Correlations

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the structure-property correlations of fluorinated pyrazoles. nih.govresearchgate.net These studies can predict molecular geometries, electronic properties, and spectroscopic signatures. nih.govresearchgate.net

DFT calculations can elucidate the distribution of electron density, highlighting the electron-deficient nature of the perfluoroalkyl-substituted pyrazole ring. nih.gov Molecular electrostatic potential (MEP) maps can visualize the electrophilic and nucleophilic regions of the molecule, predicting sites for intermolecular interactions. nih.gov

Furthermore, computational models can be used to estimate physicochemical properties like lipophilicity and dipole moment, aiding in the rational design of new derivatives with desired characteristics. mdpi.com By simulating the interactions of these molecules with solvents or biological targets, researchers can gain a deeper understanding of their behavior and guide synthetic efforts toward compounds with enhanced performance. mdpi.comresearchgate.net For instance, energy-optimized structures and HOMO-LUMO energy gaps can be calculated to explain the stability and reactivity of different pyrazole isomers. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methyl 3 Perfluorooctyl Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 5-Methyl-3-(perfluorooctyl)pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for its complete characterization.

Application of ¹H, ¹³C, and ¹⁹F NMR for Regiochemistry and Stereochemistry

The regiochemistry of this compound, specifically the placement of the methyl and perfluorooctyl groups on the pyrazole (B372694) ring, can be unequivocally determined by NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the methyl group (CH₃) would likely appear in the upfield region, typically around δ 2.2-2.5 ppm, based on data from other 5-methylpyrazoles. researchgate.netjmchemsci.com A single proton on the pyrazole ring (H-4) would resonate as a singlet, anticipated in the range of δ 6.0-6.5 ppm. The NH proton of the pyrazole ring would exhibit a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. The methyl carbon would be observed at approximately δ 10-15 ppm. researchgate.net The pyrazole ring carbons (C3, C4, and C5) would have distinct chemical shifts. Based on analogs, C4 is expected around δ 105-110 ppm, while C3 and C5, being attached to the electron-withdrawing perfluorooctyl group and the methyl group respectively, would resonate further downfield, likely in the δ 140-155 ppm region. researchgate.netchemicalbook.com The carbons of the perfluorooctyl chain would show a complex pattern of signals, with significant influence from the attached fluorine atoms.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is paramount for characterizing the perfluorooctyl chain. The spectrum would display a series of multiplets corresponding to the different CF₂ and CF₃ groups. The terminal CF₃ group would appear as a triplet around δ -81 ppm. The CF₂ group adjacent to the pyrazole ring (α-CF₂) would be the most deshielded, and the other CF₂ groups would show characteristic shifts between approximately -110 and -126 ppm, with coupling patterns revealing their proximity to each other. rsc.orgucsb.edu

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 5-CH₃ | ~2.3 (s, 3H) | ~11 |

| H-4 | ~6.2 (s, 1H) | ~107 |

| N-H | Variable (br s, 1H) | - |

| C-3 | - | ~145 (t, JCF ≈ 35 Hz) |

| C-5 | - | ~150 |

| CF₂ (α to pyrazole) | - | ~118 (t, JCF ≈ 30 Hz) |

| (CF₂)₆ | - | ~110-124 |

| CF₃ | - | ~117 (t, JCF ≈ 15 Hz) |

Note: Predicted values are based on data from analogous compounds and established spectroscopic principles. 's' denotes singlet, 'br s' denotes broad singlet, and 't' denotes triplet. Coupling constants (J) are approximate.

Advanced 2D NMR Techniques for Connectivity and Conformational Analysis

To confirm the assignments from 1D NMR and to establish the precise connectivity of the atoms, 2D NMR experiments such as COSY, HSQC, and HMBC are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be simple for this molecule, primarily showing no correlations, confirming the isolated nature of the H-4 and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. It would definitively link the proton signal at ~2.3 ppm to the methyl carbon at ~11 ppm, and the proton at ~6.2 ppm to the C-4 carbon at ~107 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the regiochemistry. Key correlations would be expected between:

The methyl protons (~2.3 ppm) and the C-5 and C-4 carbons of the pyrazole ring.

The H-4 proton (~6.2 ppm) and the C-3 and C-5 carbons.

The fluorine atoms of the α-CF₂ group and the C-3 carbon, providing a clear link between the perfluorooctyl chain and the pyrazole ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Studies

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, C₁₂H₅F₁₇N₂, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to produce a spectrum of fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Cleavage of the Perfluorooctyl Chain: Perfluorinated chains are known to fragment in a characteristic manner, with losses of CF₂ units.

Fragmentation of the Pyrazole Ring: Pyrazole rings often fragment via the loss of HCN or N₂. researchgate.net

Loss of the Methyl Group: Cleavage of the methyl radical from the molecular ion is another plausible fragmentation pathway.

Analysis of these fragmentation patterns would allow for the confirmation of the connectivity between the pyrazole ring, the methyl group, and the perfluorooctyl chain.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

| 503 | [M]⁺ (Molecular Ion) |

| 484 | [M - F]⁺ |

| 434 | [M - CF₃]⁺ |

| [M - n(CF₂)]⁺ | Stepwise loss of CF₂ units |

| 95 | [C₅H₅N₂]⁺ (Methylpyrazole moiety) |

| 68 | [C₃H₄N₂]⁺ (Pyrazole radical cation) |

X-ray Crystallography for Definitive Solid-State Structure Determination

The crystal structure would confirm the planarity of the pyrazole ring and provide detailed information about the conformation of the perfluorooctyl chain. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the pyrazole NH group or non-covalent interactions involving the fluorine atoms, which govern the solid-state architecture of the compound. While no specific crystal structure for this compound has been reported, data from related pyrazole derivatives suggest the formation of hydrogen-bonded dimers or catemers in the solid state. nih.govresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment in Complex Synthetic Mixtures

The synthesis of this compound can often result in a mixture of regioisomers, unreacted starting materials, and by-products. Effective separation and purification are critical to obtaining the desired compound with high purity. Chromatographic techniques are indispensable tools for achieving this, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prominent methods.

The separation of regioisomers, such as the potential formation of 1-methyl-5-(perfluorooctyl)pyrazole alongside the desired 1-methyl-3-(perfluorooctyl)pyrazole, presents a significant analytical challenge. The choice of chromatographic conditions is paramount for achieving baseline resolution of these closely related compounds. In reverse-phase HPLC, the difference in polarity and steric hindrance between the regioisomers can be exploited for separation. For instance, the N-methyl group in the 1-position of the pyrazole ring in one isomer can influence its interaction with the stationary phase differently compared to the other isomer, leading to distinct retention times nih.gov.

Preparative HPLC is a powerful technique for isolating pure isomers from a synthetic mixture. By optimizing the mobile phase composition, flow rate, and column chemistry, it is possible to achieve high-purity fractions of the target compound nih.gov. The selection of the stationary phase is crucial; C18 columns are widely used for the separation of fluorinated compounds due to their hydrophobic nature, which facilitates strong interaction with the perfluoroalkyl chain chromatographyonline.com.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable technique, especially for assessing the purity of the final product. The volatility of this compound allows for its analysis by GC. The use of a suitable capillary column, such as one with a mid-polarity stationary phase, can effectively separate the target compound from other volatile impurities nih.govnih.gov. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.

Table 1: Illustrative Chromatographic Conditions for Purity Assessment of this compound

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) with a mid-polarity phase |

| Mobile Phase/Carrier Gas | Gradient elution with acetonitrile (B52724) and water (with formic acid) chromatographyonline.com | Helium at a constant flow rate |

| Detector | UV-Vis or Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Injection Volume/Mode | 10 µL | 1 µL (splitless) |

| Oven Temperature Program | Isothermal or gradient temperature | Initial temp. 50°C, ramp to 300°C |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Expected Outcome | Separation of regioisomers and non-volatile impurities. | Separation of volatile impurities and confirmation of molecular weight. |

This table presents hypothetical yet representative conditions based on the analysis of structurally similar fluorinated and heterocyclic compounds.

Development of Specialized Analytical Methods for Trace Detection in Environmental Matrices

The persistence and potential bioaccumulation of per- and polyfluoroalkyl substances (PFAS) have led to a growing need for sensitive analytical methods to detect these compounds at trace levels in environmental samples such as water, soil, and biota mdpi.comclu-in.org. Given its structure, this compound would be considered a member of the broader PFAS class, and its detection would rely on similar analytical strategies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of PFAS in environmental matrices conquerscientific.comnih.gov. This technique offers exceptional sensitivity and selectivity, allowing for the detection of compounds at the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) level conquerscientific.com. The sample preparation for environmental matrices is a critical step to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) is a commonly employed technique for this purpose, using sorbents that can effectively retain fluorinated compounds ecnu.edu.cn.

For the analysis of this compound, a method based on LC-MS/MS would involve the following key steps:

Sample Collection and Preparation: Careful collection of water or soil samples to avoid contamination. Extraction of the analyte from the matrix using an appropriate solvent, followed by clean-up and concentration using SPE itrcweb.org.

Chromatographic Separation: Separation of the target analyte from co-extracted matrix components using a C18 or other suitable reverse-phase HPLC column chromatographyonline.commdpi.com.

Mass Spectrometric Detection: Ionization of the analyte using electrospray ionization (ESI) in negative ion mode, which is highly effective for fluorinated compounds. Detection is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, providing a high degree of certainty in identification and quantification mdpi.comfda.gov.

The development of such a method would require careful optimization of all parameters, including the selection of the appropriate internal standards, to ensure accuracy and precision.

Table 2: Representative LC-MS/MS Parameters for Trace Detection of this compound in Water

| Parameter | Setting |

| Sample Preparation | Solid-Phase Extraction (SPE) with a weak anion exchange sorbent |

| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: Water with 2 mM ammonium (B1175870) acetate; B: Methanol ecnu.edu.cn |

| Gradient | Optimized gradient from 10% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS/MS Transitions (Hypothetical) | Precursor Ion (M-H)- → Product Ion 1, Product Ion 2 |

| Limit of Detection (LOD) | Expected in the low ng/L (ppt) range conquerscientific.com |

This table provides hypothetical yet scientifically plausible parameters for the trace analysis of the target compound based on established methods for other PFAS.

Computational Chemistry and Theoretical Modeling of 5 Methyl 3 Perfluorooctyl Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For 5-Methyl-3-(perfluorooctyl)pyrazole, DFT calculations would be instrumental in elucidating its fundamental properties.

Key Applications and Predicted Findings:

Geometric Optimization: DFT would be used to determine the most stable three-dimensional arrangement of atoms in the molecule. It is expected that the pyrazole (B372694) ring will be largely planar.

Electronic Properties: Calculations would yield crucial electronic parameters. The highly electronegative perfluorooctyl chain is predicted to significantly influence the electron distribution across the pyrazole ring.

Reactivity Indicators: DFT can be used to calculate reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. rsc.org A larger gap generally implies higher stability and lower reactivity.

Electrostatic Potential Mapping: This technique would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. The nitrogen atoms of the pyrazole ring and the oxygen atoms (if any functional groups are present) would likely be regions of negative potential, while the hydrogen atoms and the carbon backbone would be areas of positive potential.

Illustrative Data Table for Predicted DFT Parameters

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap | Expected to be relatively large | Indicates high electronic stability and lower overall reactivity |

| Dipole Moment | Significant, with the negative pole oriented towards the perfluorooctyl chain | Influences solubility and intermolecular interactions |

| Electron Density on Pyrazole Nitrogens | Increased due to inductive effects | Affects basicity and hydrogen bonding capacity |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.

Key Applications and Predicted Findings:

Conformational Sampling: The long and flexible perfluorooctyl chain can adopt numerous conformations. MD simulations would explore the potential energy surface to identify the most stable and frequently occurring conformations of this chain.

Solvent Effects: By simulating the pyrazole in a solvent box (e.g., water, DMSO, or an organic solvent), MD can reveal how solvent molecules arrange themselves around the solute. This is crucial for understanding solubility and the stability of different conformers in various media.

Hydrogen Bonding Dynamics: MD simulations can track the formation and breaking of hydrogen bonds, for instance, between the pyrazole's NH group and solvent molecules.

Illustrative Data Table for Predicted MD Simulation Outcomes

| Simulation Aspect | Predicted Outcome | Implication |

| Perfluorooctyl Chain Conformation | Predominantly extended or partially coiled, depending on the solvent | Affects the molecule's overall size, shape, and potential for intermolecular interactions |

| Solvation Shell Structure in Water | Ordered water molecules around the pyrazole ring; disrupted structure around the hydrophobic perfluorooctyl chain | Explains potential amphiphilic character and low aqueous solubility |

| Rotational Freedom of Methyl Group | High rotational freedom | Minimal impact on the overall conformation |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. ej-chem.orgmedicalresearchjournal.org

Application to this compound:

While specific QSAR/QSPR studies on this compound are not available, one could be developed as part of a larger dataset of fluorinated pyrazoles.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for a series of related pyrazole derivatives, including topological, electronic, and steric parameters.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates these descriptors with a specific activity (e.g., enzyme inhibition) or property (e.g., boiling point).

Prediction: Once a statistically valid model is created, the descriptors for this compound could be inputted to predict its activity or properties. The strong electron-withdrawing nature of the perfluorooctyl group would be a significant descriptor in such a model.

Illustrative Data Table for a Hypothetical QSAR Model

| Descriptor Category | Example Descriptors for this compound | Predicted Influence on a Hypothetical Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | High |

| Steric | Molecular volume, surface area | Moderate to High |

| Topological | Wiener index, Zagreb index | Moderate |

| Hydrophobicity | LogP | High |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.

Key Applications and Predicted Findings:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H, 13C, and 19F NMR chemical shifts. researchgate.netrsc.org For this compound, the 19F NMR spectrum would be particularly characteristic, with distinct signals for the different CF2 groups along the perfluorooctyl chain.

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. This would help in assigning the peaks in an experimental infrared or Raman spectrum. Key predicted vibrations would include the N-H stretch, C=C and C=N stretches in the pyrazole ring, and strong C-F stretching vibrations from the perfluorooctyl tail.

Illustrative Data Table for Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (Methyl group) | ~2.2 - 2.5 | Typical for a methyl group on a pyrazole ring |

| ¹H (NH proton) | ~12 - 14 | Broad signal, highly dependent on solvent and concentration |

| ¹³C (Pyrazole ring) | ~100 - 150 | Specific shifts depend on the position relative to substituents |

| ¹⁹F (CF₃ group) | ~ -80 to -85 | Relative to CFCl₃ |

| ¹⁹F (CF₂ groups) | ~ -110 to -126 | A series of complex multiplets |

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules (theoretical, mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to predict how a small molecule might interact with a protein target. nih.govresearchgate.net

Hypothetical Docking Study:

While no specific biological targets for this compound are established, a theoretical docking study could explore its potential to bind to enzymes that are known targets for other pyrazole-containing molecules, such as kinases or cyclooxygenases.

Binding Pose Prediction: The simulation would place the pyrazole into the active site of a target protein and score the different possible binding poses.

Interaction Analysis: The results would highlight key intermolecular interactions, such as hydrogen bonds between the pyrazole's NH group and amino acid residues, or hydrophobic interactions involving the perfluorooctyl chain.

Binding Affinity Estimation: The docking score provides an estimate of the binding affinity, helping to rank potential inhibitors. The highly fluorinated chain would likely favor binding to hydrophobic pockets within a protein's active site.

Illustrative Data Table for a Hypothetical Docking Simulation

| Target Protein Active Site Feature | Predicted Interaction with this compound | Type of Interaction |

| Hydrogen Bond Donor/Acceptor Residues | Interaction with pyrazole nitrogen atoms | Hydrogen Bonding |

| Hydrophobic Pocket | Occupied by the perfluorooctyl chain | Hydrophobic/Van der Waals Interactions |

| Aromatic Residues (e.g., Phenylalanine, Tyrosine) | Potential for π-π stacking with the pyrazole ring | π-π Stacking |

Exploration of Applications and Functional Roles of Perfluorinated Pyrazole Systems

Pyrazoles as Ligands in Coordination and Organometallic Chemistry

Fluorinated pyrazoles are recognized for their important role in coordination and organometallic chemistry. acs.orgbohrium.com The pyrazole (B372694) ring system offers nitrogen atoms that can act as donors to coordinate with metal centers, forming a wide array of complexes. researchgate.net

The design of metal complexes using ligands like 5-Methyl-3-(perfluorooctyl)pyrazole is heavily influenced by the electronic effects of the perfluoroalkyl substituent. This group is powerfully electron-withdrawing, which significantly reduces the basicity and π-donor properties of the pyrazole's nitrogen atoms. nih.gov This effect is analogous to that seen in other perfluorinated ligand systems, such as the perfluorinated cyclopentadienyl (B1206354) (Cp*) analogue, whose interaction energy with a rhodium metal center was found to be dramatically lower than its non-fluorinated counterpart due to reduced electrostatic interactions. nih.govnih.gov Consequently, perfluoropyrazole ligands are considered weakly coordinating.

The synthesis of these metal complexes typically follows established organometallic procedures. A common method involves the deprotonation of the pyrazole's N-H group using a base to form the corresponding pyrazolide anion. This anion is then reacted with a stoichiometric amount of a metal salt, such as a metal halide or acetate, in a suitable organic solvent. nih.govnih.gov The reaction mixture is often heated to drive the complexation to completion, followed by filtration and purification of the resulting product. nih.gov A diverse range of metal ions can be complexed with pyrazole-type ligands, as detailed in the table below.

| Metal Ion Category | Potential Metal Centers for Complexation |

| Transition Metals | Copper (Cu), Zinc (Zn), Nickel (Ni), Cobalt (Co), Manganese (Mn), Iron (Fe) researchgate.netnih.gov |

| Noble Metals | Ruthenium (Ru), Rhodium (Rh), Platinum (Pt) researchgate.netresearchgate.net |

| Lanthanides/Actinides | Lanthanum (La), Cerium (Ce), Thorium (Th), Uranium (U) nih.gov |

| Main Group Elements | Tin (Sn), Lead (Pb), Bismuth (Bi) nih.gov |

This table illustrates the broad potential for this compound to act as a ligand across the periodic table, based on known reactivities of similar pyrazole derivatives.

The electronic properties of the perfluoropyrazole ligand are expected to directly translate to the catalytic behavior of its metal complexes. The electron-poor nature of the metal center, induced by the perfluorooctyl group, can enhance its Lewis acidity and alter its redox potential, thereby tuning its catalytic activity and selectivity.

For instance, in reactions where a Lewis acidic metal center is beneficial, a complex with a perfluoropyrazole ligand could exhibit enhanced performance. Conversely, in catalytic cycles that depend on oxidative addition at the metal center, the electron-withdrawing ligand might hinder this step, leading to lower catalytic efficiency. Research on related systems has shown that modifying the electronic nature of ligands can act as a switch for catalytic selectivity, for example, in directing the conversion of alcohols towards either dehydration or dehydrogenation pathways. researchgate.net Studies on molybdenum complexes with pyrazole-based ligands have also demonstrated their potential in catalyzing oxygen atom transfer (OAT) reactions. fau.de

| Potential Catalytic Application | Role of Perfluoropyrazole Ligand | Expected Outcome |

| Lewis Acid Catalysis | Increases the electrophilicity (Lewis acidity) of the coordinated metal center. | Enhanced reaction rates for transformations like Friedel-Crafts or Diels-Alder reactions. |

| Oxidation Catalysis | Stabilizes higher oxidation states of the metal center. | May improve catalyst stability and turnover in oxidation reactions. |

| Oxygen Atom Transfer (OAT) | Modulates the redox potential of the metal (e.g., Mo, Re). | Influences the efficiency of oxygen transfer from substrates like DMSO to phosphines. fau.de |

| Polymerization | Affects the electronic environment of the active metal site. | Can alter polymerization rate, polymer molecular weight, and stereoselectivity. |

This table outlines the hypothetical influence of a perfluoropyrazole ligand on various catalytic processes based on established principles of organometallic catalysis.

Integration into Advanced Materials and Functional Polymers

The presence of a long perfluoroalkyl chain gives this compound unique phase preferences that are exploited in materials science.

The perfluorooctyl (C8F17) group is a "fluorous" tag, a key component in fluorous synthesis and separation techniques. nih.gov This technology leverages the unique solubility profile of highly fluorinated compounds, which are often soluble in fluorous solvents (e.g., perfluorohexane) but poorly soluble in common organic or aqueous solvents. nih.govnih.gov

In this strategy, the this compound unit can be attached to a molecule of interest as a temporary "tag." After a chemical reaction, the tagged product can be easily separated from non-fluorinated byproducts and excess reagents. The separation is achieved through either fluorous solid-phase extraction (F-SPE), where the mixture is passed through a column containing a fluorous stationary phase that retains the tagged molecule, or fluorous liquid-liquid extraction (F-LLE) between a fluorous solvent and a standard organic/aqueous solvent. nih.govresearchgate.net This method offers a powerful alternative to traditional chromatography for purification in multi-step synthesis. nih.gov

| Step | Fluorous Separation Process (F-SPE) |

| 1. Tagging | The molecule of interest is covalently attached to the this compound moiety. |

| 2. Reaction | The desired chemical transformation is performed on the fluorous-tagged molecule. |

| 3. Loading | The entire crude reaction mixture is dissolved in a standard solvent and loaded onto a cartridge packed with fluorous silica (B1680970) gel. |

| 4. Washing | Non-fluorous impurities and reagents are washed from the cartridge using a standard organic solvent. The fluorous-tagged compound is retained. |

| 5. Elution | The purified fluorous-tagged compound is eluted from the cartridge using a fluorous solvent. |

| 6. Detagging (Optional) | The fluorous pyrazole tag is cleaved to release the final purified product. |

This table describes a typical workflow for purification using the fluorous tagging strategy.

The introduction of fluorine atoms into a molecular structure can significantly alter intermolecular forces and dipole moments, influencing how molecules pack in the solid state and self-assemble on surfaces. researchgate.net this compound is an amphiphilic molecule, possessing a polar heterocyclic "head" (the pyrazole ring) and a nonpolar, lipophobic "tail" (the perfluorooctyl chain).

This structure promotes self-assembly into organized structures like monolayers or micelles when placed on a substrate or in a liquid medium. This behavior is driven by the tendency of the fluorous tails to segregate from non-fluorous environments. When applied as a coating, these molecules can form a self-assembled monolayer on a surface with the perfluorooctyl tails oriented outwards. Such a surface would exhibit high hydrophobicity (water repellency) and oleophobicity (oil repellency), properties that are highly desirable for creating self-cleaning, anti-fouling, and low-friction functional coatings.

Biological Target Interactions: Mechanistic and Structural Perspectives (non-clinical, excluding efficacy/safety)

From a non-clinical perspective, fluorinated pyrazoles are known to interact with a variety of biological targets. researchgate.netnih.gov The incorporation of a perfluoroalkyl group can significantly modify a molecule's interaction with these targets by altering its lipophilicity and electronic character. researchgate.net The high lipophilicity conferred by the perfluorooctyl chain can enhance the molecule's ability to cross cell membranes and interact with hydrophobic binding pockets within proteins. researchgate.net

Molecular docking studies are a key computational tool used to gain insight into the specific interactions between small molecules like fluorinated pyrazoles and the binding sites of target proteins at an atomic level. nih.gov These studies can reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern the binding affinity and specificity. It is important to note that these discussions focus on the structural and mechanistic basis of interaction, not on therapeutic efficacy or safety.

| Potential Biological Target Class | Example Target(s) | Mechanistic Interaction Perspective |

| Enzymes | Protein Kinases jmchemsci.com, Cyclooxygenase-2 (COX-2) researchgate.net, Succinate Dehydrogenase nih.gov | The pyrazole core can act as a scaffold, while the perfluorooctyl tail interacts with hydrophobic sub-pockets in the enzyme's active site. |

| Structural Proteins | Tubulin researchgate.net | May interfere with polymerization dynamics by binding to specific sites on the protein monomer. |

| Receptors | Epidermal Growth Factor Receptor (EGFR) researchgate.net | Potential to bind to the ATP-binding site or allosteric sites, influencing receptor signaling. |

| Nucleic Acids | DNA researchgate.net | The planar pyrazole ring could potentially intercalate between DNA base pairs. |

This table lists potential biological targets for fluorinated pyrazoles based on literature reports for the compound class. The interactions described are from a structural and mechanistic viewpoint only.

Studies on Enzyme Inhibition Mechanisms and Active Site Interactions

No studies specifically investigating the enzyme inhibition mechanisms or active site interactions of this compound were found.

Receptor Binding Studies and Ligand-Receptor Complex Formation (mechanistic, structural)

No receptor binding studies detailing the mechanistic or structural aspects of ligand-receptor complex formation for this compound were found.

Development of Sensing and Imaging Probes (general principles, not specific in-vivo applications)

No information was found regarding the development or application of this compound as a sensing or imaging probe.

Environmental Fate and Mechanistic Degradation of Perfluorinated Pyrazoles

Persistence and Environmental Mobility Considerations of Perfluorooctyl-Containing Compounds

Compounds containing a perfluorooctyl chain, such as the one present in 5-Methyl-3-(perfluorooctyl)pyrazole, are characterized by exceptional persistence in the environment. This resilience stems from the high strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. nih.gov This inherent stability makes the perfluorooctyl moiety highly resistant to chemical, thermal, and biological degradation. clockss.org As a result, substances like this compound are expected to persist for extended periods in various environmental compartments.

The mobility of perfluorooctyl-containing compounds in the environment is governed by a combination of factors, including their molecular structure and the characteristics of the surrounding medium. These compounds exhibit amphiphilic properties, with the perfluorooctyl tail being hydrophobic and lipophobic, while the pyrazole (B372694) ring introduces a degree of polarity. This dual nature influences their partitioning behavior in soil and water.

Table 1: Factors Influencing Environmental Mobility of Perfluorooctyl-Containing Compounds

| Factor | Influence on Mobility in Soil | Influence on Mobility in Water |

| Perfluorooctyl Chain | Decreased mobility due to hydrophobic interactions with organic matter. | Partitioning to sediment and suspended particles, reducing mobility in the water column. |

| Pyrazole Ring | Potential for increased mobility through interactions with charged soil particles or reduced interaction with organic matter compared to non-polar compounds. | May increase water solubility compared to fully perfluorinated compounds, potentially increasing mobility. |

| Soil/Sediment Composition | Higher organic carbon content generally leads to greater sorption and reduced mobility. nih.gov | Higher particulate matter concentration can lead to increased partitioning and settling. nih.gov |

| Water Chemistry (pH, ions) | Can influence the surface charge of soil minerals and the speciation of the compound, affecting sorption. | Can affect solubility and aggregation behavior. |

Mechanistic Studies of Biotic and Abiotic Degradation Pathways in Environmental Systems

The degradation of this compound in the environment is expected to be a slow process, primarily dictated by the extreme stability of the perfluorooctyl group.

Biotic Degradation:

Microbial degradation of the perfluorinated chain is considered to be extremely limited under typical environmental conditions. researchgate.net The high stability of the C-F bond makes it a challenging target for microbial enzymes. researchgate.net While some microorganisms have been shown to degrade certain polyfluorinated substances (where not all hydrogens are replaced by fluorine), the complete mineralization of a perfluorooctyl chain is not a readily observed pathway. encyclopedia.pub

However, the non-fluorinated portions of the this compound molecule, namely the pyrazole ring and the methyl group, are more susceptible to microbial attack. Pyrazole and its derivatives are known to be utilized in various agrochemicals, and their degradation has been studied. clockss.orgmdpi.com Microorganisms may be capable of cleaving the pyrazole ring or oxidizing the methyl group. This biotransformation would not destroy the highly persistent perfluorooctyl moiety but would lead to the formation of transformation products. nih.gov

Abiotic Degradation:

Abiotic degradation pathways for perfluorinated compounds are also generally slow. Processes like hydrolysis and photolysis are not considered significant degradation routes for the perfluorooctyl chain under normal environmental conditions. However, advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, have been shown to degrade some per- and polyfluoroalkyl substances in laboratory settings. In the environment, such conditions are rare.

The pyrazole ring, on the other hand, can be susceptible to abiotic degradation. For instance, photolysis can be a relevant degradation pathway for some pyrazole-containing pesticides, especially in surface waters. The specific rate and products of photolysis would depend on the light-absorbing properties of the molecule and the presence of photosensitizing substances in the water.

Identification and Characterization of Environmental Transformation Products and Metabolites

Given the lack of direct studies on this compound, the identification of its environmental transformation products is speculative and based on the known degradation pathways of its structural components.

Degradation is most likely to initiate at the pyrazole ring or the methyl group. Biotic or abiotic oxidation of the methyl group could lead to the formation of a carboxylic acid derivative. Cleavage of the pyrazole ring, a known degradation pathway for some pyrazole-based pesticides, would result in a variety of smaller, more polar molecules, but the perfluorooctyl chain would likely remain intact, attached to a fragment of the original ring.

It is plausible that a primary transformation product would be a perfluorooctyl-containing carboxylic acid or other polar molecule resulting from the breakdown of the pyrazole ring. These transformation products would themselves be persistent due to the perfluorooctyl group and could have their own distinct environmental mobility and toxicity profiles. For example, the degradation of polyfluoroalkyl substances is known to lead to the formation of persistent perfluoroalkyl carboxylic acids (PFCAs). nih.gov

Table 2: Hypothetical Transformation Products of this compound

| Original Compound | Potential Transformation Pathway | Hypothetical Transformation Product(s) |

| This compound | Oxidation of the methyl group | 3-(Perfluorooctyl)pyrazole-5-carboxylic acid |

| This compound | Cleavage of the pyrazole ring | Perfluorooctanoic acid (PFOA) and other smaller fluorinated and non-fluorinated fragments |

| This compound | Photolysis of the pyrazole ring | Various isomeric and rearranged products with the perfluorooctyl chain intact |

Fundamental Mechanisms of Bioaccumulation in Model Systems (mechanistic, not clinical)

The presence of a long perfluorooctyl chain in this compound strongly suggests a potential for bioaccumulation in living organisms. The mechanisms driving the bioaccumulation of perfluorinated compounds are complex and differ from those of traditional persistent organic pollutants (POPs) that primarily partition into lipids.

The bioaccumulation of long-chain perfluorinated compounds is largely attributed to their binding to proteins in the blood and tissues, as well as partitioning to phospholipid membranes. nih.gov The perfluorooctyl tail of this compound would be expected to interact with these biological components.

In aquatic organisms, uptake can occur directly from the water through gills and skin, as well as through the consumption of contaminated food. Once inside the organism, compounds with long perfluoroalkyl chains, such as the perfluorooctyl group, tend to bind to proteins like serum albumin in the blood and fatty acid-binding proteins in the liver. This protein binding can lead to longer retention times and accumulation in well-perfused tissues like the liver. nih.gov

The length of the perfluoroalkyl chain is a critical determinant of bioaccumulation potential, with longer chains generally leading to higher bioaccumulation factors. Therefore, the C8 perfluorooctyl chain in this compound places it in a category of compounds with a high potential for bioaccumulation in aquatic and terrestrial organisms. nih.gov

Table 3: Mechanisms of Bioaccumulation for Perfluorooctyl-Containing Compounds

| Mechanism | Description | Relevance to this compound |

| Protein Binding | The perfluorooctyl chain binds to proteins in blood (e.g., serum albumin) and tissues (e.g., fatty acid-binding proteins). | High potential for binding, leading to retention and accumulation, particularly in the liver and blood. |

| Phospholipid Partitioning | The amphiphilic nature allows for partitioning into cell membranes. | The perfluorooctyl tail can insert into the lipid bilayer, contributing to tissue distribution. |

| Trophic Transfer | Accumulation through the food chain as organisms consume contaminated prey. | Likely to be a significant pathway of exposure and accumulation in higher trophic level organisms. |

Emerging Research Areas and Future Directions in Perfluoropyrazole Chemistry

Challenges and Opportunities in the Sustainable Synthesis of Perfluorinated Pyrazoles

The synthesis of perfluorinated pyrazoles presents a unique set of challenges and opportunities, primarily centered on achieving sustainability. A significant challenge lies in the development of environmentally benign synthetic methods that move away from harsh reaction conditions and hazardous reagents. acs.org Historically, the synthesis of fluorinated compounds has often involved reagents and conditions that are costly and produce significant waste, posing safety and environmental concerns. acs.org

One of the primary methods for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine (B178648) derivative. mdpi.com For perfluoroalkylated pyrazoles, this often involves precursors that are already fluorinated. researchgate.net A key opportunity lies in the development of novel catalytic systems to improve efficiency and selectivity. For instance, recent research has demonstrated a two-step process for synthesizing perfluoroalkylated pyrazoles from aliphatic aldehydes using a photocatalytic first step, which is operationally simple and avoids heavy metal-containing waste. mdpi.com